

AMG-208 Structure-Activity Relationship: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **AMG-208**, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to AMG-208

AMG-208 is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] AMG-208, identified as a 7-methoxy-4-((6-phenyl-[1][2] [4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6] Understanding the structure-activity relationship of this compound is pivotal for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Biological Activity of AMG-208

AMG-208 exhibits potent inhibitory activity against its primary targets, c-Met and RON, and demonstrates selectivity over other kinases. The following tables summarize the key in vitro



and cellular activities of AMG-208.

Target	IC50 (nM)	Assay Type	Reference
c-Met	9	Cell-free kinase	[2]
c-Met (wild-type)	5.2	Cell-free kinase	[7]
RON	-	Dual selective inhibitor	[2]
VEGF-R2	112	Kinase	[7]

Table 1: In Vitro Kinase Inhibitory Activity of **AMG-208**. This table presents the half-maximal inhibitory concentrations (IC50) of **AMG-208** against its primary and secondary kinase targets.

Cell Line	Assay	IC50 (nM)	Reference
PC3	HGF-mediated c-Met phosphorylation	46	[2]

Table 2: Cellular Activity of **AMG-208**. This table details the potency of **AMG-208** in a cell-based assay measuring the inhibition of ligand-induced receptor phosphorylation.



Parameter	Value (unit)	Species	Dosing	Reference
CYP3A4 Inhibition (without preincubation)	32 μΜ	Human Liver Microsomes	-	[1]
CYP3A4 Inhibition (with 30 min preincubation)	4.1 μΜ	Human Liver Microsomes	-	[1]
Clearance (CI)	0.37 L/h/kg	Rat	0.5 mg/kg i.v.	[2]
Volume of Distribution (Vss)	0.38 L/kg	Rat	0.5 mg/kg i.v.	[2]
Half-life (T1/2)	1 hour	Rat	0.5 mg/kg i.v.	[2]
Bioavailability (F)	43%	Rat	2 mg/kg p.o.	[2]

Table 3: Pharmacokinetic and Off-Target Activity of **AMG-208**. This table summarizes key pharmacokinetic parameters and the inhibitory effect of **AMG-208** on the metabolic enzyme CYP3A4.

Structure-Activity Relationship (SAR) Analysis

Detailed structure-activity relationship studies specifically on **AMG-208** analogs are not extensively available in the public domain. However, based on the broader class of quinoline and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to be critical for its activity.

The quinoline core serves as a crucial scaffold, likely involved in key interactions within the ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may contribute to the overall binding affinity and selectivity. The ether linkage provides the necessary spacing and orientation for the triazolopyridazine moiety.

The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge

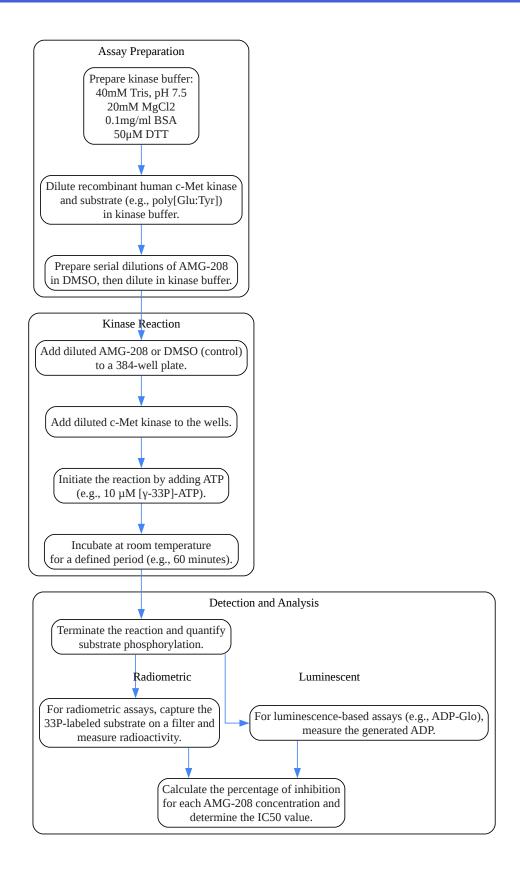


region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of various substituents, would be expected to modulate the potency and selectivity profile of the inhibitor.

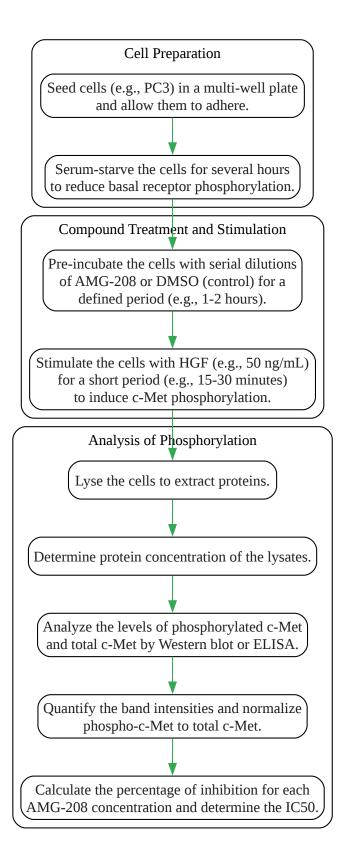
Experimental Protocols c-Met Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the c-Met kinase.

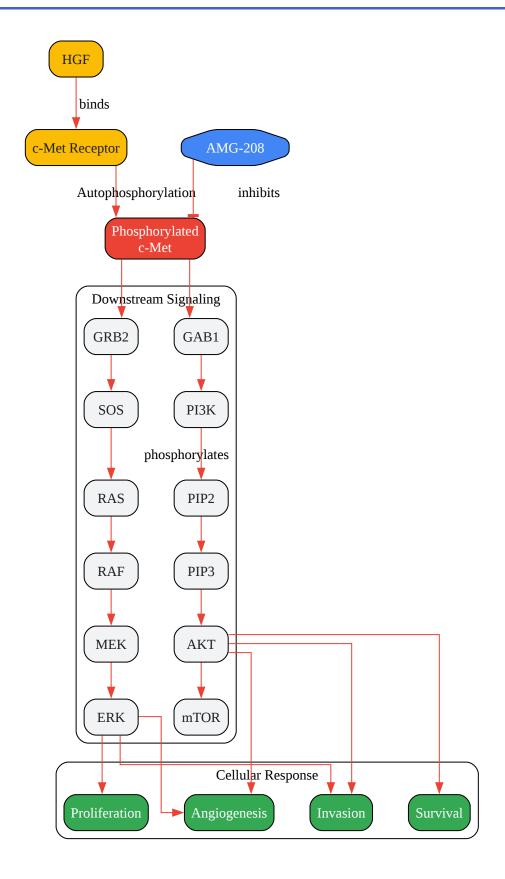












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References

- 1. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
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